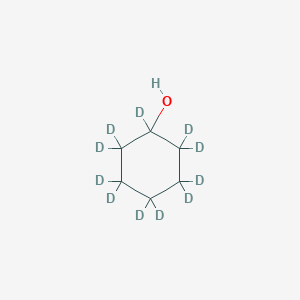

Cyclohexan-d11-ol

Overview

Description

Cyclohexan-d11-ol, also known as Cyclohexyl alcohol-d11, is a deuterated compound with the molecular formula C6HD11O and a molecular weight of 111.23 . It is used as a general organic chemical solvent and as a precursor in the synthesis of nylon .

Molecular Structure Analysis

The molecular structure of Cyclohexan-d11-ol consists of a cyclohexane ring with one hydrogen atom replaced by a hydroxyl group and 11 hydrogen atoms replaced by deuterium . The SMILES string representation of the molecule is[2H]C1([2H])C([2H])([2H])C([2H])([2H])C([2H])(O)C([2H])([2H])C1([2H])[2H] . Physical And Chemical Properties Analysis

Cyclohexan-d11-ol has a boiling point of 160-161°C, a melting point of 20-22°C, and a density of 1.052 g/mL at 25°C .Scientific Research Applications

Degradation and Oxidation of Cyclohexane

Research on cyclohexane degradation and oxidation is crucial for understanding the environmental impact and potential bioremediation strategies of cycloalkanes. For instance, Salamanca and Engesser (2014) isolated two strains capable of degrading cyclohexane, showing the potential for bioremediation applications. Their study highlights the enzymatic pathways involved in cyclohexane to cyclohexanol conversion, an essential step in the microbial degradation process (Salamanca & Engesser, 2014). Similarly, the study on the metabolism of cyclohexane carboxylate by "Syntrophus aciditrophicus" indicates the biochemical transformations cyclohexane undergoes in syntrophic associations, furthering our understanding of cyclohexane's role in microbial ecosystems (Elshahed et al., 2001).

Catalytic Oxidation for Chemical Synthesis

Cyclohexanol and its derivatives are key intermediates in chemical synthesis. The catalytic oxidation of cyclohexane to adipic acid, a precursor for nylon production, demonstrates the importance of cyclohexane derivatives in industrial chemistry. The study by d’Alessandro et al. (2001) on mono-persulfate oxidation of cyclohexane emphasizes the role of catalysts in achieving selective and efficient conversion to adipic acid, showcasing the relevance of cyclohexane derivatives in green chemistry applications (d’Alessandro et al., 2001).

Functionalization and Reactivity Studies

The functionalization and study of cyclohexane's reactivity on surfaces provide insights into its chemical properties and potential applications in materials science. The interaction of cyclohexane and its dehydrogenated derivatives with graphene, as investigated by Sayin, Toffoli, and Ustunel (2015), reveals the potential for using cyclohexane derivatives in modifying material surfaces for enhanced chemical reactivity or selectivity (Sayin, Toffoli, & Ustunel, 2015).

Biotechnological Applications

The discovery of novel enzymes for cyclohexane oxidation opens new pathways for biotechnological applications, such as biofuel production and biocatalysis. The identification and functional expression of cytochrome P450 monooxygenase genes for efficient cyclohexane to cyclohexanol oxidation highlight the potential of genetic engineering in enhancing biocatalytic processes (Karande et al., 2016).

Mechanism of Action

Target of Action

Cyclohexan-d11-ol, also known as Cyclohexyl alcohol-d11, is a deuterated derivative of cyclohexanol . The primary target of cyclohexanol, and by extension Cyclohexan-d11-ol, is Alcohol dehydrogenase 1B . This enzyme plays a crucial role in the metabolism of alcohols in the body.

Mode of Action

Cyclohexan-d11-ol likely interacts with its target, Alcohol dehydrogenase 1B, in a similar manner to cyclohexanol. The compound may bind to the active site of the enzyme, where it is metabolized into cyclohexanone. This process involves the oxidation of the alcohol group on the cyclohexanol molecule .

Biochemical Pathways

In this pathway, Alcohol dehydrogenase 1B catalyzes the oxidation of alcohols to aldehydes or ketones, with cyclohexanol being converted to cyclohexanone .

Pharmacokinetics

Based on the properties of cyclohexanol, it can be inferred that cyclohexan-d11-ol is likely absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized primarily in the liver by alcohol dehydrogenase 1b, and excreted in the urine .

Result of Action

The metabolism of cyclohexanol to cyclohexanone by alcohol dehydrogenase 1b could potentially alter cellular redox states and impact various cellular processes .

properties

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c7-6-4-2-1-3-5-6/h6-7H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXRVTGHNJAIIH-KAFHOZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480074 | |

| Record name | Cyclohexan-d11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexan-d11-ol | |

CAS RN |

93131-17-0 | |

| Record name | Cyclohexan-d11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93131-17-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

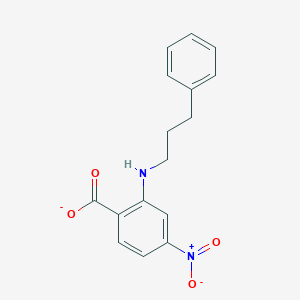

Synthesis routes and methods I

Procedure details

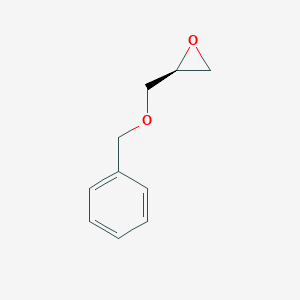

Synthesis routes and methods II

Procedure details

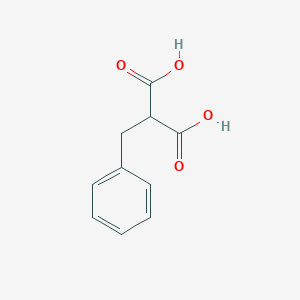

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B119915.png)

![2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B119917.png)

![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)

![1-[(3Ar,5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethanone](/img/structure/B119937.png)

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B119941.png)

![(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide](/img/structure/B119945.png)